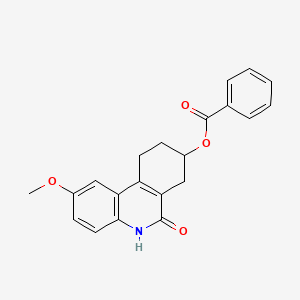

2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate

Description

Properties

CAS No. |

37046-50-7 |

|---|---|

Molecular Formula |

C21H19NO4 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2-methoxy-6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-8-yl) benzoate |

InChI |

InChI=1S/C21H19NO4/c1-25-14-8-10-19-17(11-14)16-9-7-15(12-18(16)20(23)22-19)26-21(24)13-5-3-2-4-6-13/h2-6,8,10-11,15H,7,9,12H2,1H3,(H,22,23) |

InChI Key |

WJCFFYNUMVKZNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C3=C2CCC(C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Hexahydrophenanthridinone Core

The core structure, 6-oxo-5,6,7,8,9,10-hexahydrophenanthridine , is typically synthesized via cyclization of appropriate precursors such as enamines or ketamides. One well-documented method involves the reaction of cyclohexanone derivatives with amines followed by acid-catalyzed cyclization:

- Cyclohexanone derivative (e.g., compound 7) reacts with morpholine (compound 8) in the presence of catalytic p-toluenesulfonic acid monohydrate.

- The intermediate ketamide (compound 11) is then cyclized using 70% sulfuric acid to form ethyl 6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-2-carboxylate (compound 12).

- Hydrolysis of the ester yields the corresponding carboxylic acid (compound 13).

This approach provides a robust route to the hexahydrophenanthridinone scaffold with good yields (up to 70% for cyclization).

Introduction of the 2-Methoxy Group

The 2-methoxy substituent can be introduced by starting from methoxy-substituted precursors or via methylation/demethylation steps:

- Starting from 2-methoxy-7,8,9,10-tetrahydrophenanthridin-6(5H)-one (compound 18), demethylation with boron tribromide in dichloromethane yields the corresponding 2-hydroxy derivative (compound 19).

- Subsequent alkylation with appropriate benzoate bromide derivatives in the presence of base affords the 2-methoxy benzoate ester.

Alternatively, the methoxy group may be retained from methoxy-substituted starting materials used in earlier synthetic steps.

Esterification to Form the Benzoate

The benzoate ester at the 8-position is formed by esterification of the phenolic hydroxyl group:

- The phenolic intermediate (e.g., compound 19) is reacted with benzoyl chloride or benzoate bromide in the presence of a base such as triethylamine or potassium carbonate to yield the benzoate ester.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures to control selectivity and yield.

This step is critical to obtain the final compound 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate with high purity.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Amide formation | Cyclohexanone + morpholine, p-TsOH, reflux | Ketamide intermediate | Not specified |

| 2 | Acid-catalyzed cyclization | 70% H2SO4, room temperature, 14 hr | Ethyl 6-oxo-hexahydrophenanthridin-2-carboxylate | ~70 |

| 3 | Hydrolysis | 1N NaOH, MeOH, 50°C, 12 hr | 6-oxo-hexahydrophenanthridin-2-carboxylic acid | Not specified |

| 4 | Demethylation | BBr3 in CH2Cl2, room temperature, 2 hr | 2-Hydroxy derivative | ~85 |

| 5 | Esterification | Benzoate bromide, base, aprotic solvent | 2-Methoxy-6-oxo-hexahydrophenanthridin-8-yl benzoate | Not specified |

Analytical and Research Findings

- The cyclization step under strong acid conditions is crucial and yields the tricyclic hexahydrophenanthridinone core with good efficiency.

- Demethylation with boron tribromide is selective and efficient for converting methoxy groups to hydroxyl groups without degrading the core structure.

- Esterification proceeds smoothly under mild conditions, allowing for the introduction of the benzoate moiety.

- Purification is typically achieved by flash column chromatography using solvent systems such as hexane:ethyl acetate or chloroform:methanol mixtures.

- NMR spectroscopy confirms the structure, with characteristic signals for aromatic protons, methoxy groups, and the hexahydrophenanthridinone ring protons.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or neurological disorders.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The methoxy and oxo groups could play a role in binding to the target molecules, while the benzoate ester could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters

The benzoate ester group in the target compound is a key functional group. Simple benzoate esters, such as benzyl benzoate (CAS 120-51-4), are widely studied for their stability and applications in fragrances or plasticizers . In contrast, the target compound’s benzoate is attached to a complex heterocyclic system, which may influence its reactivity. For example:

- Hydrolysis Susceptibility : Simple benzoate esters (e.g., benzyl benzoate) are resistant to hydrolysis under neutral conditions but cleave under acidic or basic conditions . The steric hindrance from the phenanthridine core in the target compound may further slow hydrolysis.

- Synthetic Routes : The synthesis of benzoate esters typically involves coupling alcohols with benzoyl chloride derivatives. describes the use of BBDI (bis(2-benzimidazolonyl)disulfide) and benzyl alcohol in esterification reactions for complex diesters , suggesting similar strategies might apply to the target compound.

Heterocyclic Cores

The hexahydrophenanthridin core shares structural similarities with spirocyclic compounds described in , such as 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key differences include:

- Ring Strain : Spiro compounds (e.g., ) exhibit angular strain due to fused ring systems, whereas the partially saturated phenanthridine in the target compound likely has reduced strain, enhancing stability .

- Functionalization : Both classes incorporate electron-withdrawing groups (e.g., ketones, esters), but the target compound’s methoxy group may donate electron density, altering electronic properties .

Bioactive Analogues

- NM-3 (Isocoumarin Derivative): NM-3 inhibits endothelial cell proliferation at low concentrations (IC₅₀ ~1 µM) and synergizes with chemotherapeutic agents .

- Therapeutic Synergy: NM-3 combined with radiotherapy or 5-fluorouracil reduces tumor volume without toxicity .

Comparative Data Table

Research Implications and Limitations

The absence of direct data on the target compound necessitates caution. Key gaps include:

- Synthetic Protocols : ’s methods for diesters or ’s spirocyclic syntheses could inform strategies, but adaptations are untested.

- Biological Profiling : If the compound shares NM-3’s antiangiogenic mechanism, in vitro assays (e.g., endothelial cell proliferation) are warranted .

- Stability Studies : Comparative analysis of ester hydrolysis kinetics with simpler analogues (e.g., benzyl benzoate) would clarify its pharmaceutical viability .

Biological Activity

2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as a phenanthridine derivative with a methoxy and an oxo group. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of phenanthridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities against various strains of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Phenanthridine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-Methoxy... | C. albicans | 64 µg/mL |

Anticancer Activity

Phenanthridine derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade and inhibition of anti-apoptotic proteins .

Case Study:

A study involving the administration of a phenanthridine derivative showed a marked reduction in tumor size in murine models when compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

Neuroprotective Effects

Recent findings indicate that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to be mediated through the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions .

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is believed that the compound interacts with various cellular targets including:

- Enzymatic Inhibition: Compounds in this class may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation: Interaction with neurotransmitter receptors could explain neuroprotective effects.

- Oxidative Stress Reduction: Antioxidant properties may contribute to cellular protection against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.